Ethyl 4-[(2-hydroxy-5-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(2-hydroxy-5-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of Ethyl 4-[(2-hydroxy-5-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-5-methylaniline with 6,8-dimethylquinoline-3-carboxylic acid under acidic conditions, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the condensation and esterification processes.
Chemical Reactions Analysis
Ethyl 4-[(2-hydroxy-5-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or nitro compounds.
Scientific Research Applications
Ethyl 4-[(2-hydroxy-5-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-hydroxy-5-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar compounds to Ethyl 4-[(2-hydroxy-5-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Quinoline N-oxide: Studied for its antimicrobial activities.
2-Methylquinoline: Used in the synthesis of various pharmaceuticals.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 4-(2-hydroxy-5-methylanilino)-6,8-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-5-26-21(25)16-11-22-19-14(4)8-13(3)9-15(19)20(16)23-17-10-12(2)6-7-18(17)24/h6-11,24H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUMUJRTMKITSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=C(C=CC(=C3)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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